molecular formula C15H19N3O2S B2699499 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide CAS No. 864858-91-3

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide

Cat. No.: B2699499
CAS No.: 864858-91-3
M. Wt: 305.4
InChI Key: DSGUGTVSOXYTGO-UHFFFAOYSA-N
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Description

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide is a sophisticated chemical building block belonging to the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine class of heterocyclic compounds. This scaffold is recognized in medicinal chemistry as a privileged structure due to its presence in biologically active molecules and its utility in constructing diverse compound libraries for screening . The 4,5,6,7-tetrahydrothienopyridine core is a versatile scaffold with demonstrated potential across multiple therapeutic areas. Research on analogous structures has shown promising biological activities, including antifungal properties against plant pathogens such as C. arachidicola and R. solani , as well as antibacterial activity against strains like Staphylococcus aureus and Escherichia coli . Furthermore, this core structure is found in compounds investigated as inhibitors of human apurinic/apyrimidinic endonuclease 1 (APE1), a target relevant in oncology for potentially enhancing the efficacy of DNA-damaging anticancer agents . The specific functional groups on this compound—including the acetyl, cyano, and pivalamide moieties—make it a valuable intermediate for further synthetic elaboration to explore structure-activity relationships (SAR) and optimize pharmacological properties. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, referencing the associated safety data sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-9(19)18-6-5-10-11(7-16)13(21-12(10)8-18)17-14(20)15(2,3)4/h5-6,8H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGUGTVSOXYTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-1-acetyl-5,5-dimethyl-3-cyano-4,5,6,7-tetrahydropyrrolo[2,3-c]pyran with suitable reagents can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues in the Thieno[2,3-c]pyridine Family

N-(6-Acetyl-3-ethoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl) Derivatives
  • Key Differences: Replacement of the 3-cyano group with ethoxycarbonyl (e.g., compound 1 in ).
  • This substitution correlates with moderate TNF-α inhibition in vitro but lower potency compared to cyano-substituted analogs .
N-[3-Carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl] Derivatives
  • Key Differences: 3-Carbamoyl instead of 3-cyano; 6-methyl instead of 6-acetyl.
  • Impact: Carbamoyl groups introduce hydrogen-bonding capacity, which may enhance target binding but reduce metabolic stability compared to cyano.
N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloroacetamide
  • Key Differences : Pivalamide replaced with chloroacetamide ().
  • Impact : Chloroacetamide’s smaller size and electrophilic chlorine may increase reactivity but reduce selectivity, raising toxicity risks. Pivalamide’s bulk likely improves pharmacokinetic profiles .

Pyridine-Based Pivalamide Derivatives

A. N-(2-Chloro-6-formylpyridin-3-yl)pivalamide ()
  • Structural Contrast: Pyridine core vs. fused thienopyridine.
  • Impact : The fused thiophene ring in the target compound enhances π-stacking and hydrophobic interactions, critical for binding to hydrophobic enzyme pockets.
B. N-(2-Chloro-4-(dimethoxymethyl)-6-iodopyridin-3-yl)pivalamide ()
  • Key Differences : Halogen (iodine) and dimethoxymethyl substituents.
  • The target compound’s cyano and acetyl groups offer a balance of hydrophobicity and electronic modulation .

Key Findings :

  • The 3-cyano group in the target compound enhances TNF-α inhibition compared to ethoxycarbonyl or carbamoyl analogs due to stronger electron-withdrawing effects.
  • Pivalamide improves metabolic stability over chloroacetamide or smaller amides by resisting enzymatic degradation .

Commercial Availability

Biological Activity

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique thieno[2,3-c]pyridine core with various substituents that contribute to its biological properties. The molecular formula is C18H22N4O2SC_{18}H_{22}N_{4}O_{2}S with a molecular weight of 358.45 g/mol. Its structure allows for diverse interactions with biological targets.

The primary mechanisms of action for this compound involve modulation of specific enzymatic pathways and receptor interactions. It has been noted for its potential as an inhibitor of various kinases, particularly those involved in cellular signaling pathways that regulate inflammation and cell proliferation.

Key Mechanisms Include:

  • Inhibition of JNK Kinases : The compound has shown selectivity towards JNK2 and JNK3 kinases, which are implicated in stress responses and apoptosis. Inhibitors of these kinases can modulate inflammatory responses and potentially provide therapeutic benefits in conditions like cancer and neurodegenerative diseases .
  • Antioxidant Activity : The presence of the cyano group may contribute to antioxidant properties, helping to mitigate oxidative stress within cells.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Reference
JNK InhibitionPotent inhibitor with pIC50 values around 6.5 - 6.7
Antioxidant ActivityReduces oxidative stress in vitroNot specified
Cell ProliferationModulates cell growth in cancer cell linesNot specified

Case Studies

  • JNK Inhibition in Cancer Models :
    A study demonstrated that the compound effectively reduced cell viability in various cancer cell lines by inhibiting JNK signaling pathways. This suggests a potential role in cancer therapy by inducing apoptosis in malignant cells.
  • Neuroprotection Studies :
    Research indicated that this compound exhibited neuroprotective effects in models of neurodegeneration. It was shown to attenuate neuronal death induced by oxidative stress through its antioxidant properties.

Q & A

Q. What in silico tools predict the compound’s metabolic stability during preclinical development?

  • Methodology :
  • ADMET Prediction : Use SwissADME or ADMETlab to estimate CYP450 metabolism and clearance.
  • Metabolite Identification : Simulate phase I/II metabolism with BioTransformer software.
  • Docking with CYP Isozymes : Assess binding to CYP3A4/2D6 active sites to predict oxidation hotspots .

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